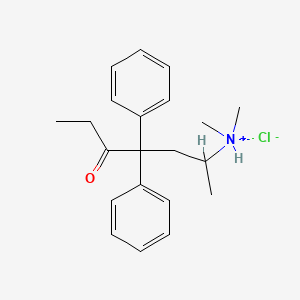

Levomethadone hydrochloride

Description

Properties

CAS No. |

5967-73-7 |

|---|---|

Molecular Formula |

C21H28ClNO |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |

InChI Key |

FJQXCDYVZAHXNS-UNTBIKODSA-N |

SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Isomeric SMILES |

CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

125-56-4 1095-90-5 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

76-99-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |

Origin of Product |

United States |

Stereochemical Synthesis and Purity Analysis

The production of enantiomerically pure levomethadone (B1675119) hydrochloride is a significant focus of synthetic organic chemistry, moving away from classical resolution of racemic methadone which can be inefficient and introduce impurities. google.comgoogle.com Modern approaches prioritize the use of chiral starting materials to control the stereochemistry throughout the synthetic sequence.

Principles of Asymmetric Synthesis of Levomethadone Hydrochloride

Asymmetric synthesis of this compound leverages stereocontrolled reactions to establish the desired (R)-configuration at the chiral center. Key strategies include both diastereoselective and enantioselective methodologies, which aim to create the target molecule with a high degree of stereochemical purity.

Diastereoselective and Enantioselective Methodologies:

Enantioselective methods are designed to produce a single enantiomer from a prochiral substrate. In the context of levomethadone synthesis, this often involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a key bond-forming reaction. researchgate.net

A recently developed chiral pool synthetic strategy utilizes enantiopure D- or L-alanine-derived N-Boc-protected cyclic 4-methyl-sulfamidates as key starting materials. nih.gov This enantio-retentive process involves the ring-opening reaction of the cyclic sulfamidate with diphenylacetonitrile (B117805). nih.gov This is followed by a two-step, one-pot N-Boc-deprotection and reductive amination to yield the (R)- or (S)-methadone nitrile intermediate in nearly quantitative yield. nih.gov The final step involves a Grignard reaction with ethyl magnesium bromide to form the corresponding ethyl-imine, which is then hydrolyzed under acidic conditions to yield levomethadone. nih.gov

Synthesis from Chiral Precursors (e.g., D-alanine)

A prominent and well-documented asymmetric synthesis of this compound begins with the naturally occurring and inexpensive chiral amino acid, D-alanine. google.comgoogle.com This approach utilizes the inherent chirality of D-alanine to establish the stereocenter of the final product with retention of configuration. google.comgoogle.com

The synthesis typically proceeds through the following key steps:

N,N-Dimethylation: D-alanine is converted to N,N-dimethyl-D-alanine. This can be achieved through hydrogenation with formaldehyde (B43269) or paraformaldehyde using a palladium on carbon (Pd/C) catalyst.

Reduction: The carboxylic acid moiety of N,N-dimethyl-D-alanine is reduced to a primary alcohol, yielding (R)-2-(dimethylamino)propan-1-ol (also known as N,N-dimethyl-D-alaninol). This reduction can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or various borohydride (B1222165) reagents. google.com

Activation of the Alcohol: The hydroxyl group of N,N-dimethyl-D-alaninol is converted into a good leaving group to facilitate subsequent nucleophilic substitution. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form an activated intermediate. google.com

Nucleophilic Substitution: The activated intermediate reacts with diphenylacetonitrile in the presence of a strong base, such as potassium tert-butoxide, to form levomethadone nitrile. google.com

Grignard Reaction: The nitrile group is then reacted with an ethyl magnesium halide (e.g., ethyl magnesium bromide) to introduce the ethyl group and form an intermediate imine. google.com

Hydrolysis and Salt Formation: Finally, acidic hydrolysis of the imine intermediate yields levomethadone, which is then converted to its hydrochloride salt. google.com

Comparative Analysis of Synthetic Routes for Enantiomeric Purity

| Parameter | LiAlH₄ Reduction Route | Zn(BH₄)₂ Reduction Route | Nickel-Borax Catalysis Route |

| Starting Material | D-alanine | D-alanine | N,N-dimethyl-D-alanine |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) | Zinc borohydride (Zn(BH₄)₂) | Nickel chloride hexahydrate/Sodium borate (B1201080) (NiCl₂·6H₂O/Na₂B₄O₇) |

| Reaction Temperature | 0–5°C | Not specified | Not specified |

| Overall Yield | >40% | 38–42% | Not specified, but reduces reaction time by 30% compared to LiAlH₄ |

| Advantages | High yield | Avoids pyrophoric LiAlH₄ | Milder conditions, reduced reaction time |

| Disadvantages | Use of pyrophoric LiAlH₄ | Requires stringent pH control to prevent racemization | Not specified |

| Reference |

Enantiomeric Purity and Impurity Profiling

Ensuring the purity of the final this compound product is critical. This involves quantifying the presence of the unwanted dextromethadone (B1670355) enantiomer and identifying any byproducts from the synthesis.

Quantification of Dextromethadone Contamination

The presence of dextromethadone in levomethadone preparations is a key concern. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating and quantifying the two enantiomers. google.comgoogle.com Modern synthetic methods starting from D-alanine can produce this compound with an enantiomeric excess of over 99%, meaning the dextromethadone content is very low. google.comgoogle.com In some cases, compositions of this compound containing not more than 10 ppm of dextromethadone have been reported. google.com

Identification of Synthetic Byproducts and Related Impurities

Aside from the dextromethadone enantiomer, other process-related impurities can arise during the synthesis of this compound. The identification and control of these impurities are essential for the quality of the final active pharmaceutical ingredient. mdpi.com

Common impurities and their potential sources include:

Diphenylacetonitrile: Unreacted starting material from the nucleophilic substitution step. google.comgoogle.com

Levomethadone nitrile: An intermediate that may not have fully converted to levomethadone. google.comgoogle.com

Isolevomethadone nitrile: A potential rearrangement or side-reaction product. google.comgoogle.com

Diastereomeric Methadone: Can arise from incomplete chiral retention during the synthesis, though typically found at levels below 0.5% when using high-purity D-alanine.

N-Oxide Derivatives: Result from the oxidation of the dimethylamine (B145610) group, which can be minimized by conducting reduction steps under an inert atmosphere (e.g., nitrogen sparging).

Reverse-phase HPLC is a suitable technique for detecting and quantifying these non-enantiomeric impurities. google.com Representative analysis has shown that this compound prepared via the D-alanine route can have less than 100 ppm of impurities such as diphenylacetonitrile, isolevomethadone nitrile, and levomethadone nitrile. google.comgoogle.com

| Impurity | Potential Source | Typical Level | Analytical Method | Reference |

| Dextromethadone | Incomplete enantioselectivity or use of racemic starting material | < 0.1% to < 10 ppm | Chiral HPLC | google.comgoogle.com |

| Diphenylacetonitrile | Unreacted starting material | < 100 ppm | Reverse-Phase HPLC | google.comgoogle.com |

| Levomethadone nitrile | Incomplete Grignard reaction/hydrolysis | < 100 ppm | Reverse-Phase HPLC | google.comgoogle.com |

| Isolevomethadone nitrile | Side reaction/rearrangement | < 100 ppm | Reverse-Phase HPLC | google.comgoogle.com |

| Diastereomeric Methadone | Incomplete chiral retention | < 0.5% | Not specified | |

| N-Oxide Derivatives | Oxidation of dimethylamine | Not specified | Not specified |

Stereochemical Characterization Techniques in Research

The definitive assignment of stereochemistry and the quantitative assessment of enantiomeric purity for this compound are accomplished through a combination of powerful analytical techniques. These methods are crucial for distinguishing between the (R)-(-) and (S)-(+) enantiomers and ensuring the final product is substantially free of the dextrorotatory isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the enantioselective separation and quantification of levomethadone from its counterpart, dextromethadone. nih.govuq.edu.au This chromatographic technique relies on a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, resulting in their separation as they pass through the column. nih.gov

A variety of CSPs have been successfully employed for this purpose, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being particularly effective. nih.govgoogle.com For example, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a commonly used stationary phase. google.com The separation is optimized by carefully selecting the mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. nih.govacs.org To enhance peak sharpness and minimize tailing, a small quantity of an amine, like diethylamine, is often incorporated into the mobile phase. nih.gov

Detection is commonly performed using a UV detector, as the aromatic rings within the methadone structure absorb ultraviolet light. sigmaaldrich.comkarger.com The two enantiomers will exhibit distinct retention times, allowing for their individual identification and quantification. The enantiomeric purity of a this compound sample is determined by comparing the peak area of the (R)-(-) enantiomer to the total area of both enantiomeric peaks. google.com Research continues to advance this area by developing methods with improved speed and efficiency, often utilizing smaller particle sizes in the stationary phase to achieve better resolution. google.com

Table 1: Illustrative Chiral HPLC Parameters for Methadone Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Astec® CHIROBIOTIC® V2 (Vancomycin-based) | sigmaaldrich.com |

| Mobile Phase | Methanol / 20 mM Ammonium Formate (95:5, v/v) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 20 °C | sigmaaldrich.com |

| Detection Wavelength | 205 nm | sigmaaldrich.com |

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, IR)

While chiral HPLC is the gold standard for separating and quantifying enantiomers, spectroscopic methods provide critical information about the molecular structure and can be used to confirm the stereochemical identity. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the chemical structure of levomethadone. google.comacs.org In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. To differentiate them, a chiral solvating agent can be introduced, which forms transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts. lookchem.com Alternatively, a chiral derivatizing agent can be used to create stable diastereomers that produce distinct NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. acs.org Although the IR spectra of the individual enantiomers are identical, the spectrum can confirm the presence of key structural features, such as the ketone's carbonyl (C=O) group and the carbon-nitrogen (C-N) bonds, verifying the successful synthesis of the target molecule. google.com

Vibrational Circular Dichroism (VCD): For an unambiguous determination of the absolute configuration, advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) are employed. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com Each enantiomer produces a unique VCD spectrum, which are mirror images of each other. nih.gov By comparing the experimentally measured VCD spectrum of a sample to a spectrum predicted by quantum chemical calculations, the absolute (R) or (S) configuration can be definitively assigned. americanlaboratory.comnih.gov

Table 2: Representative Spectroscopic Data for Levomethadone

| Technique | Key Observances (Illustrative) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, δ in ppm) | Signals corresponding to aromatic protons, N-dimethyl protons, ethyl group protons, and methyl group protons. | google.com |

| ¹³C NMR (CDCl₃, δ in ppm) | Signals for the carbonyl carbon, aromatic carbons, and various aliphatic carbons in the structure. | google.com |

| IR (cm⁻¹) | Characteristic absorption bands for C-H stretching, C=O (ketone) stretching, and C=C aromatic stretching. | acs.orgscielo.org.za |

Opioid Receptor Binding and Agonism

The principal mechanism of action for levomethadone is its activity at opioid receptors, which are a class of G-protein coupled receptors. nih.gov Its interaction is highly specific, primarily targeting the μ-opioid receptor, which is responsible for the main analgesic and therapeutic effects of opioids. researchgate.net

Levomethadone demonstrates a high binding affinity for the μ-opioid receptor (MOR). Affinity describes the strength of the binding between a ligand, such as levomethadone, and a receptor. Research quantifying this interaction has determined the inhibitor constant (Ki) for levomethadone at the MOR to be approximately 7.5 nM. nih.gov Another study measuring the half-maximal inhibitory concentration (IC50) found a value of 3.0 nM for the μ1 subtype. nih.gov These low nanomolar values indicate a very strong and potent binding interaction.

Beyond its high affinity, levomethadone acts as a full agonist at the μ-opioid receptor. iipseries.org This means that upon binding, it activates the receptor to its maximal capacity, initiating the downstream signaling cascades that produce its therapeutic effects. The combination of high affinity and full intrinsic activity makes levomethadone a potent MOR agonist. nih.gov

Methadone is a chiral molecule that exists in two non-superimposable mirror-image forms, or enantiomers: levomethadone ((R)-methadone) and dextromethadone ((S)-methadone). researchgate.net Racemic methadone, the form often used clinically, is a 50:50 mixture of these two enantiomers. researchgate.net The opioid activity of the racemic mixture is almost entirely due to levomethadone.

Studies comparing the binding affinities of the two enantiomers and the racemic mixture reveal significant differences. Levomethadone ((R)-methadone) has a substantially higher affinity for μ-opioid receptors than dextromethadone ((S)-methadone). nih.govnih.gov Research shows that levomethadone's affinity for the μ1 receptor is approximately 10-fold higher than that of dextromethadone. nih.gov A similar disparity is observed at the μ2 receptor. nih.gov As expected, the binding affinity of racemic methadone is intermediate between that of its two constituent isomers. nih.gov This pronounced stereoselectivity underscores that the therapeutic opioid effects of racemic methadone are mediated by the (R)-enantiomer, levomethadone. nih.gov

| Compound | μ1-Opioid Receptor | μ2-Opioid Receptor |

|---|---|---|

| Levomethadone (R-methadone) | 3.0 | 6.9 |

| Dextromethadone (S-methadone) | 26.4 | 88.0 |

| Racemic Methadone | 5.7 | 12.1 |

Data sourced from scientific literature. nih.gov

In contrast to its potent activity at the μ-opioid receptor, levomethadone exhibits a low affinity for the delta (δ) and kappa (κ) opioid receptors. nih.govresearchgate.netnih.gov The binding profile of levomethadone, dextromethadone, and the racemic mixture shows a clear selectivity for μ-receptors over δ- and κ-receptors. nih.gov The significantly higher IC50 values required to achieve binding at δ and κ receptors indicate a much weaker interaction. nih.gov This selectivity for the μ-opioid receptor is a key feature of levomethadone's pharmacological profile and distinguishes its actions from non-selective opioids.

Non-Opioid Receptor System Interactions

Racemic methadone is recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. iipseries.orgwikipedia.orgnih.gov This action is considered to contribute to its efficacy. However, this NMDA receptor antagonism is stereoselective. Research indicates that levomethadone itself possesses only a low affinity for the NMDA receptor. researchgate.net The S-enantiomer, dextromethadone, is thought to be the more potent contributor to the NMDA receptor blockade of the racemic mixture. nih.gov Interestingly, one study found that even dextromethadone did not occupy NMDA receptors in vivo in rats, suggesting the clinical relevance of this mechanism may be complex and require further investigation. nih.gov

Studies have demonstrated that racemic methadone interacts with neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Specifically, research on rat receptors has shown that methadone acts as a non-competitive antagonist at the α3β4 nAChR subtype. nih.gov The α3β4 subtype is implicated in pathways related to drug reward and withdrawal. nih.gov Non-competitive antagonism means that methadone does not bind to the same site as acetylcholine but inhibits receptor function through another mechanism. This interaction is not uniform across all nAChR subtypes; for example, methadone has been shown to be an agonist at human α7 nAChRs. nih.gov The specific contributions of levomethadone to these effects on nAChRs require further focused investigation.

| Receptor System | Interaction Type | Potency |

|---|---|---|

| N-Methyl-D-Aspartate (NMDA) Receptor | Antagonism | Low researchgate.net |

| Nicotinic Acetylcholine Receptor (α3β4) | Non-competitive Antagonism* | Demonstrated nih.gov |

*Note: Research on nAChR interaction was conducted using racemic methadone.

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption and Distribution Kinetics in Animal Models

Preclinical studies in various animal models are fundamental to characterizing the absorption and distribution of levomethadone (B1675119). These studies provide essential data on how the compound behaves in a biological system, forming the basis for understanding its pharmacokinetic profile.

Following administration in animal models, levomethadone's plasma concentration typically follows a pattern of rapid absorption leading to a maximum plasma concentration (Cmax), followed by a curvilinear decrease as the drug is distributed and eliminated. nih.gov

In domestic cats, after a single intramuscular (IM) injection, the time to reach maximum plasma concentration (Tmax) occurred at a median time of 20 minutes, with a range of 5 to 120 minutes in most subjects. nih.gov The mean Cmax recorded in this model was 105 ng/mL. nih.gov Studies involving both intravenous (IV) and oral transmucosal (OTM) administration in cats also demonstrated rapid detection in plasma, with a Tmax of 10 minutes for IV and 2 hours for OTM routes. researchgate.net

In dogs, pharmacokinetic models have been developed to understand the disposition of methadone across different breeds, such as Beagles and Greyhounds. k-state.edu A study using a constant rate infusion in dogs found that steady-state plasma concentrations, estimated to occur after 12 hours, ranged from 23 to 49 ng/mL. nih.gov In ferrets, the Cmax observed after a subcutaneous injection was 92.1 ± 76.8 ng/mL. nih.gov

| Animal Model | Route of Administration | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) |

|---|---|---|---|

| Cat | Intramuscular (IM) | 20 minutes (median) | 105 ng/mL (mean) |

| Cat | Intravenous (IV) | 10 minutes | 112.9 ng/mL (mean) |

| Dog (Beagle/Greyhound) | Constant Rate Infusion (CRI) | 12 hours (to steady state) | 23-49 ng/mL (steady state range) |

| Ferret | Subcutaneous (SC) | Not specified | 92.1 ng/mL (mean) |

The volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of a drug in the body to its concentration in the plasma. A large Vd suggests extensive distribution of the drug into tissues outside of the bloodstream. Studies consistently show that methadone has a large Vd. ireta.org

In dogs, the Vd has been calculated at 10.26 L/kg. nih.gov Research in goats receiving intravenous methadone reported a Vd between 6.1 and 8.4 L/kg. researchgate.net In ferrets, the Vd after IV injection was determined to be 9.8 L/kg. nih.gov This high volume of distribution is accompanied by a high systemic clearance (Cl). In dogs, clearance was calculated at 51.44 mL/kg/min, while in ferrets, it was 78.9 mL/min/kg. nih.govnih.gov The elimination half-life in ferrets was found to be short, at 2.0 hours. nih.gov

| Animal Model | Volume of Distribution (Vd) | Systemic Clearance (Cl) |

|---|---|---|

| Dog | 10.26 L/kg | 51.44 mL/kg/min |

| Goat | 6.1 - 8.4 L/kg | 86 - 123 mL/min/kg |

| Ferret | 9.8 L/kg | 78.9 mL/min/kg |

Metabolic Pathways and Enzyme Involvement

The metabolism of levomethadone is a complex process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The primary metabolic transformation is N-demethylation. drugbank.comnih.gov

Methadone is administered as a racemic mixture of (R)-methadone (levomethadone) and (S)-methadone (esmethadone), and its metabolism is stereoselective. washington.edunih.gov Different CYP enzymes exhibit distinct preferences for each enantiomer.

CYP2B6 preferentially metabolizes the (S)-enantiomer over the (R)-enantiomer. tandfonline.comwashington.eduresearchgate.net

CYP2C19 shows the opposite preference, metabolizing the (R)-enantiomer (levomethadone) more effectively than the (S)-enantiomer. nih.govnih.govwashington.eduresearchgate.net

CYP3A4 metabolizes both enantiomers equivalently and is not considered stereoselective. washington.eduresearchgate.net

This enantioselective metabolism by CYP2B6 and CYP2C19 is due to fundamental differences in the N-demethylation kinetics for each isomer. washington.edu This enzymatic stereoselectivity is a major factor contributing to the variability in methadone disposition and plasma R/S ratios observed in clinical settings. nih.govresearchgate.net

| CYP Isoform | Metabolic Preference | Notes |

|---|---|---|

| CYP2B6 | (S)-methadone > (R)-methadone | Preferentially metabolizes the S-enantiomer. tandfonline.comwashington.edu |

| CYP2C19 | (R)-methadone > (S)-methadone | More effectively metabolizes the R-enantiomer (levomethadone). nih.govwashington.edu |

| CYP3A4 | (S)-methadone = (R)-methadone | Shows no significant stereoselectivity. washington.eduresearchgate.net |

The primary route of methadone metabolism is hepatic N-demethylation, which is followed by a spontaneous cyclization reaction. nih.govnih.govtandfonline.com This process leads to the formation of the principal metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). nih.govnih.govresearchgate.net A secondary, minor metabolite, 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP), is also formed through this pathway. tandfonline.comresearchgate.net Both EDDP and EMDP are considered pharmacologically inactive, with no significant activity at opioid receptors. nih.govnih.govtandfonline.com The conversion of methadone to these inactive metabolites is a critical step in its clearance and detoxification. nih.gov The quantification of EDDP in urine is often used as a biomarker to monitor methadone compliance and metabolism. farmaciajournal.com

Contribution of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters are membrane-bound proteins that actively transport various substances, including drugs (xenobiotics), out of cells. mhmedical.compharmaron.com These transporters are crucial in determining the absorption, distribution, and elimination of many pharmaceutical compounds. mhmedical.com A prominent member of the ATP-binding cassette (ABC) superfamily of transporters is P-glycoprotein (P-gp), which is expressed at key biological barriers such as the blood-brain barrier. pharmaron.comnih.gov

Preclinical research has identified methadone, the racemic mixture containing levomethadone, as a substrate for P-gp. nih.govresearchgate.net The function of P-gp is to act as an efflux pump, limiting the intracellular accumulation of its substrates. nih.gov This mechanism is particularly important at the blood-brain barrier, where P-gp can restrict the entry of drugs into the central nervous system. nih.gov

An ex vivo placental perfusion experiment demonstrated the significant role of P-gp in the transport of methadone. nih.gov In this study, the inhibition of P-gp functionality resulted in a notable increase in the concentration of methadone on the fetal side. nih.gov This finding underscores the transporter's capacity to actively efflux the compound. Being a lipophilic molecule, methadone can readily cross cellular barriers via passive diffusion; however, P-gp provides an active transport mechanism for its return. nih.gov

| Preclinical Model | Condition | Finding | Implication |

|---|---|---|---|

| Ex vivo placental perfusion | Inhibition of P-glycoprotein | 30% increase in methadone concentration in fetal circulation nih.gov | Demonstrates P-gp actively effluxes methadone |

Elimination Kinetics and Clearance in Preclinical Systems

Drug elimination refers to the irreversible removal of a drug from the body, which can occur through metabolism or excretion. europeanreview.org Clearance is a key pharmacokinetic parameter that quantifies this process, defined as the volume of plasma completely cleared of the drug per unit of time (e.g., mL/min). uomustansiriyah.edu.iqanaestheasier.com Total body clearance is the sum of all individual organ clearance processes, primarily involving the liver (hepatic clearance) and kidneys (renal clearance). litfl.com For most drugs, elimination follows first-order kinetics, meaning a constant proportion of the drug is eliminated per unit time. litfl.com

Preclinical studies using animal models are essential for characterizing the elimination and clearance of compounds like levomethadone. Physiologically based pharmacokinetic (PBPK) models, which use physiological and drug-specific parameters to simulate its disposition, are valuable tools in this research. researchgate.net

A PBPK model was developed for methadone in two dog breeds, Beagles and Greyhounds, to analyze its pharmacokinetic profile. researchgate.net The study revealed significant differences in drug exposure between the breeds. Comparative analysis indicated that Greyhounds had an approximately 50% lower 24-hour area under the curve (AUC) for both plasma and brain concentrations compared to Beagles. researchgate.net This suggests breed-specific differences in the clearance or volume of distribution of methadone. researchgate.net

| Preclinical Model | Pharmacokinetic Parameter | Comparative Finding |

|---|---|---|

| Beagle vs. Greyhound Dogs | 24-hr Area Under the Curve (AUC) in Plasma/Brain | Greyhounds exhibited ~50% lower AUC than Beagles researchgate.net |

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Research

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to establish a relationship between drug concentration in the body (PK) and its pharmacological effect (PD). drugbank.comfrontiersin.org For opioids, the therapeutic effect often does not directly parallel the plasma concentration, exhibiting a time delay. drugbank.com PK-PD models are designed to characterize this temporal disconnect. drugbank.com

To account for this delay, a hypothetical "effect compartment" is often incorporated into the model. drugbank.com This compartment is linked to the central plasma compartment by a first-order transfer function, described by the rate constant k(e0). drugbank.com The drug concentration at this hypothetical site of action is then linked to the observed effect using a pharmacodynamic model, such as a sigmoid E(max) model. drugbank.com

Preclinical and clinical research on methadone has provided parameters for such models. Studies have shown that methadone's pharmacokinetics can be effectively described by two-compartment disposition models featuring first-order elimination. nih.gov For methadone, the equilibration half-life between the plasma and the effect site is estimated to be approximately 8 minutes. drugbank.com PBPK models, such as the one used in the comparative dog study, further enhance PK-PD research by allowing for the prediction of drug concentrations in specific tissues, like the brain, which can then be correlated with pharmacodynamic outcomes. researchgate.net

| Model Type / Parameter | Description / Value | Relevance |

|---|---|---|

| Disposition Model | Two-compartment model with first-order elimination nih.gov | Describes the distribution and elimination of methadone enantiomers. |

| Effect Compartment Equilibration Half-life | Approximately 8 minutes for methadone drugbank.com | Quantifies the time delay between plasma concentration and pharmacological effect. |

| PBPK Model | Mechanistic model used in Beagles and Greyhounds researchgate.net | Allows for simulation of tissue-specific drug concentrations to inform PD assessments. |

Advanced Analytical Methodologies for Preclinical and Basic Research

Quantitative Bioanalysis of Levomethadone (B1675119) in Biological Matrices

Quantitative bioanalysis is critical for understanding the pharmacokinetics and pharmacodynamics of drug candidates. resolvemass.ca For levomethadone, this involves the accurate measurement of its concentration in complex biological matrices such as plasma, saliva, hair, and sweat. nih.govnih.govuq.edu.auojp.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high sensitivity, specificity, and robustness. bioanalysis-zone.comnih.govnih.gov

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. resolvemass.ca This methodology is widely applied in the quantitative analysis of levomethadone and its metabolites in various biological samples. nih.gov In preclinical research, LC-MS/MS is instrumental for pharmacokinetic studies, enabling the determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles. resolvemass.ca

Researchers have developed numerous LC-MS/MS methods for the enantioselective analysis of methadone. For instance, a method utilizing an alpha-glycoprotein (AGP) stationary phase was developed for the chiral analysis of methadone and its primary metabolites, EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline). nih.gov This stereoselective method is beneficial for monitoring in research settings, as the enantiomers possess different pharmacological effects. nih.gov Similarly, enantioselective separation has been successfully achieved in diverse matrices such as human hair, saliva, and sweat, demonstrating the versatility of LC-MS/MS for various research applications. nih.govnih.govasme.org The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances the specificity of the assay, minimizing interference from the complex biological matrix. uq.edu.au

A key objective in bioanalytical method development is to achieve a low limit of quantitation (LOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. ddtjournal.net Achieving a low LOQ is crucial for studies involving low concentrations of levomethadone, such as in pharmacokinetic studies with extended sampling times.

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. nih.gov For levomethadone quantification, this involves demonstrating linearity, accuracy, precision, and specificity. A highly sensitive, selective, and precise HPLC-MS/MS method was developed and validated for the simultaneous quantification of methadone enantiomers in plasma and saliva. uq.edu.au This method achieved a lower limit of quantitation (LLOQ) of 0.1 µg/L in both matrices. uq.edu.au Linearity was established over a wide concentration range (0.05–1000 µg/L) with correlation coefficients exceeding 0.998. uq.edu.au The accuracy of the method was reported to be between 100% and 106%, with precision (expressed as the coefficient of variation) ranging from 0.2% to 4.4%. uq.edu.au Such rigorous validation ensures the reliability of the data generated in research studies.

The determination of LOQ and the limit of detection (LOD) can be approached in several ways, including methods based on the signal-to-noise ratio or on the standard deviation of the response and the slope of the calibration curve. ddtjournal.netbiopharminternational.comthomasalittleconsulting.com

Table 1: Example of LC-MS/MS Method Validation Parameters for Levomethadone

| Parameter | Plasma | Saliva |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.1 µg/L | 0.1 µg/L |

| Linearity Range | 0.05 - 1000 µg/L | 0.05 - 1000 µg/L |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Accuracy | 100% - 106% | 100% - 106% |

| Precision (CV%) | 0.2% - 4.4% | 0.2% - 4.4% |

This table is based on data reported in a study by Somogyi, A. A., et al. (2011). uq.edu.au

Separation and Detection of Enantiomers in Research Samples

Since levomethadone is the pharmacologically active enantiomer of methadone, the ability to separate it from its counterpart, dextromethadone (B1670355), is essential for research. ojp.govasme.org Chiral chromatography is the primary technique used for the enantioselective analysis of methadone. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Several types of CSPs have been successfully employed for the separation of methadone enantiomers. Alpha-1-acid glycoprotein (B1211001) (AGP) columns are frequently used and have demonstrated effective separation of R- and S-methadone in various biological fluids, including plasma, saliva, and hair. nih.govojp.govnih.govasme.org Cellulose-based chiral stationary phases, such as Chiralcel OJ-R, have also been utilized in automated column-switching LC-MS systems for baseline separation of the enantiomers. ovid.com

Besides liquid chromatography, other techniques like capillary electrophoresis have been investigated for the separation of methadone enantiomers. nih.govacs.org One study explored continuous- and interval-flow electrophoresis using (2-hydroxypropyl)-β-cyclodextrin as a chiral selector, achieving complete separation of milligram quantities of the two enantiomers. nih.govacs.org The detection of the separated enantiomers is typically accomplished using mass spectrometry, which provides the necessary sensitivity and selectivity for analysis in complex research samples. nih.govnih.govasme.org

Table 2: Chiral Stationary Phases Used for Methadone Enantiomer Separation

| Chiral Stationary Phase | Abbreviation | Common Application |

|---|---|---|

| Alpha-1-acid glycoprotein | AGP | LC-MS/MS analysis in plasma, saliva, hair nih.govnih.govasme.org |

| Cellulose-based columns (e.g., Chiralcel) | - | Automated LC-MS analysis in plasma ovid.com |

| (2-hydroxypropyl)-β-cyclodextrin | HP-β-CD | Capillary electrophoresis nih.govacs.org |

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. Levomethadone hydrochloride serves as a certified reference material for the accurate identification and quantification of the substance in test samples. cerilliant.comcerilliant.com These standards are crucial for validating analytical methods and for ensuring the accuracy and comparability of results across different laboratories.

During quantitative analysis, an internal standard is often used to correct for variability in sample preparation and instrument response. wiley.com A common choice for an internal standard in methadone analysis is a stable isotope-labeled version of the analyte, such as deuterated methadone (e.g., methadone-d3 or methadone-d9). nih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the chemical and physical properties of the analyte, thereby effectively compensating for matrix effects and variations during the analytical process. uq.edu.auijpbms.com The availability of pure this compound as a certified reference standard allows for the preparation of accurate calibration curves and quality control samples, which are fundamental to any quantitative bioanalytical workflow. cerilliant.com

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine | EDDP |

| 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline | EMDP |

| Dextromethadone | - |

| Methadone-d3 | - |

| Methadone-d9 | - |

In Vitro and in Vivo Preclinical Pharmacological Response Studies

Evaluation of Pharmacological Effects in Animal Models

Preclinical evaluation in animal models is a cornerstone of understanding the therapeutic potential and mechanisms of action of pharmacological compounds. For levomethadone (B1675119), these studies have been instrumental in characterizing its analgesic properties and differentiating it from other opioids.

Neuropathic pain, a debilitating condition arising from nerve damage, is often challenging to treat with traditional analgesics. Racemic methadone has shown efficacy in rodent models of neuropathic pain, an effect attributed in part to its N-methyl-D-aspartate (NMDA) receptor antagonist activity. This action is thought to mitigate the central sensitization processes that underpin neuropathic pain nih.govnih.gov. In a rat model of chronic constriction injury (CCI), a common model for neuropathic pain, racemic methadone was found to inhibit the pain-related hyperactivity of spinal neurons. This effect was only partially reversed by the opioid antagonist naloxone, suggesting a cooperative role of both µ-opioid receptor agonism and NMDA receptor antagonism in its analgesic effect in neuropathic pain states nih.gov.

While studies specifically investigating levomethadone in rodent models of neuropathic pain like CCI or spared nerve injury (SNI) are less abundant, the known NMDA receptor antagonist properties of the methadone racemate suggest that levomethadone likely contributes to this effect. The d-isomer of methadone, while having lower affinity for opioid receptors, also exhibits NMDA receptor binding nih.gov. However, the l-isomer is the more potent opioid agonist. Research examining the distinct contribution of levomethadone to analgesia in these specific, well-established rodent models of neuropathic pain is crucial for a complete understanding of its mechanisms.

The complex pharmacology of methadone, including the activity of both its enantiomers, has been explored. Both R- and S-methadone (levo- and dextro-methadone, respectively) inhibit the reuptake of serotonin (B10506) and norepinephrine, which can contribute to pain mitigation mdpi.comnih.gov. However, in vivo studies in rats have suggested that this monoamine reuptake inhibition by methadone may not be a major determinant of its central nervous system effects nih.gov.

The antinociceptive, or pain-relieving, effects of levomethadone have been characterized in various animal models, demonstrating its potency as an analgesic.

In a study on Beagles, levomethadone, in combination with fenpipramide, was evaluated for its effects on acute nociception. The study measured mechanical and thermal pain thresholds. The results indicated that levomethadone significantly increased mechanical thresholds for up to 165 minutes and thermal thresholds for up to 135 minutes compared to baseline avma.orgnih.gov.

Studies in horses have also demonstrated the antinociceptive efficacy of levomethadone. One study compared the effects of two different doses of levomethadone, morphine, and butorphanol (B1668111) on thermal nociceptive thresholds. Levomethadone induced a dose-dependent increase in the pain threshold researchgate.net. Another investigation in horses undergoing cheek tooth extraction found that levomethadone provided better postoperative analgesia compared to butorphanol mdpi.com. Similarly, in cats undergoing ovariohysterectomy, levomethadone was shown to provide effective analgesia nih.gov.

A study in rats characterized the antinociceptive and hyperalgesic (increased pain sensitivity) properties of racemic methadone and its individual enantiomers using the thermal tail-flick test. The study found that l-methadone (levomethadone) produced antinociceptive effects nih.gov.

Interactive Table: Antinociceptive Effects of Levomethadone in Animal Models

| Animal Model | Pain Stimulus | Key Findings |

| Beagle Dogs | Mechanical and Thermal | Increased mechanical and thermal thresholds. |

| Horses | Thermal | Dose-dependent increase in nociceptive threshold. |

| Horses | Postoperative Dental Pain | Superior postoperative analgesia compared to butorphanol. |

| Cats | Postoperative Surgical Pain | Effective analgesia following ovariohysterectomy. |

| Rats | Thermal (Tail-flick) | Demonstrated antinociceptive effects. |

Cross-tolerance, where tolerance to one opioid confers tolerance to another, is a significant clinical concern. Preclinical studies investigating cross-tolerance between levomethadone and other opioids are essential for guiding opioid rotation strategies.

While specific studies on cross-tolerance with levomethadone are limited, research on racemic methadone provides valuable insights. In a rat model of mononeuropathy, the development of tolerance to the anti-hyperalgesic effects of methadone was significantly slower compared to morphine. This study also observed partial cross-tolerance between morphine and methadone arizona.edu. This suggests that the unique pharmacological properties of methadone, including its NMDA receptor antagonism, may contribute to a reduced rate of tolerance development and incomplete cross-tolerance with other opioids like morphine.

Another study in rats investigated unidirectional analgesic cross-tolerance between morphine and levorphanol, another opioid with NMDA receptor antagonist activity. The findings suggested that the selectivity of opioids for different opioid receptor subtypes plays a crucial role in the degree of cross-tolerance johnshopkins.edu. Given levomethadone's primary action at the µ-opioid receptor, but also its other receptor interactions, its cross-tolerance profile is likely to be complex. Further preclinical research is needed to specifically delineate the cross-tolerance profile of levomethadone with other commonly used opioids such as fentanyl and morphine.

Animal Models in Addiction Research

Animal models of addiction are critical for understanding the neurobiological basis of substance use disorders and for the preclinical screening of potential therapeutic interventions. These models aim to replicate key behavioral aspects of addiction, such as drug-seeking and relapse.

The intravenous self-administration model is a widely accepted paradigm for studying the reinforcing properties of drugs and modeling addiction-like behaviors in animals neupsykey.com. In this model, animals learn to perform a specific action, such as pressing a lever, to receive an intravenous infusion of a drug. The rate and pattern of lever pressing can provide insights into the drug's rewarding effects and abuse potential taconic.com.

Another important model is the reinstatement model, which is used to study relapse to drug-seeking behavior. After an animal has been trained to self-administer a drug, the drug-taking behavior is extinguished (the lever presses no longer result in drug delivery). Reinstatement of drug-seeking is then triggered by exposure to the drug itself (drug-primed reinstatement), cues previously associated with the drug (cue-induced reinstatement), or stress nih.govoup.com.

While these models are well-established for studying opioid addiction in general, there is a notable lack of published preclinical studies that have specifically utilized levomethadone to induce and study drug-seeking and relapse behaviors in rodents. Such studies would be invaluable for understanding the addiction liability of levomethadone compared to other opioids and for evaluating its potential as a maintenance therapy.

Comparing the pharmacodynamic profiles of levomethadone with other opioids in animal models can help to elucidate its unique therapeutic properties and potential advantages.

In a comparative study in cats, levomethadone was found to be a better postoperative analgesic than butorphanol nih.gov. Another study in goats comparing the sedative and physiological effects of medetomidine (B1201911) alone and in combination with various opioids, including methadone and morphine, found that the opioid combinations provided superior sedation nih.gov.

Translational Aspects of Preclinical Research in Drug Discovery

Translational research serves as a critical bridge between basic scientific discoveries and their practical application in clinical settings. novartis.com In drug discovery, its primary goal is to ensure that promising innovations from preclinical stages, including both in vitro (laboratory-based) and in vivo (animal) studies, can successfully and efficiently be advanced to clinical trials with the highest possible probability of success. novartis.com This process involves a rigorous, iterative feedback loop between different scientific disciplines to validate new drug targets and candidate compounds. For a compound like levomethadone, translational science aims to build a comprehensive preclinical evidence base that provides a clear rationale for its potential therapeutic utility in humans. novartis.com This involves developing accurate research models that reflect human biology to identify and accelerate the study of novel drug candidates. nih.gov

The development of new therapies for conditions such as pain necessitates robust preclinical screening platforms to identify and profile non-addictive therapeutics. nih.gov Such platforms are instrumental in transitioning preclinical research into clinical programs. nih.gov The process involves validating novel therapeutic targets using diverse methods and model systems, which can then be applied in future translational research to speed up the development of effective medications. nih.gov

The design and conduct of preclinical efficacy studies are foundational to the successful translation of a drug candidate from the laboratory to the clinic. nih.gov Poor quality in study design can impede clinical translation and lead to a significant waste of resources. nih.gov Therefore, establishing a robust experimental design is crucial to generate reproducible results that have a stronger chance of translational success. jax.org

Key considerations in the design of preclinical studies for a compound like levomethadone hydrochloride include:

Minimization of Bias : To ensure the validity of results, it is critical to minimize experimental biases. nih.govjax.org This can be achieved through methods such as the blinding of researchers to the allocation of animals to different treatment groups. jax.org

Selection of Appropriate Models : The choice of animal models is paramount. For an analgesic compound, these may include models of acute pain (e.g., tail-flick assay), chronic neuropathic pain (e.g., chronic constriction injury model), or inflammatory pain (e.g., formalin-induced nociception). meliordiscovery.commeliordiscovery.com The selected models should mimic the relevant aspects of the human condition being studied as closely as possible. nih.gov

Inclusion of Comparators : Efficacy studies should include appropriate comparators to contextualize the findings. nih.gov For levomethadone, this would typically involve comparison against racemic methadone and other standard-of-care opioids like morphine. nih.gov This allows for an assessment of relative potency and efficacy.

Comprehensive Pharmacological Profiling : Preclinical platforms should be designed to evaluate multiple characteristics of the test compound. Beyond efficacy, this includes assessing other pharmacodynamic properties to build a complete profile of the drug's actions. meliordiscovery.com

Dose-Response Evaluation : It is essential to report dose-response results to understand the relationship between the concentration of the drug and its observed effect. This helps in determining the potency and maximal efficacy of the compound. jax.org

A central challenge in drug discovery is bridging the translational gap between in vitro characterization and in vivo outcomes. nih.gov In vitro assays provide precise information about a compound's interaction with its molecular target, such as receptor binding affinity and functional activity. nih.govnih.gov In vivo studies, conversely, reveal the compound's integrated effect within a complex physiological system. nih.gov Successfully linking these findings is essential for developing a mechanistic understanding of how a drug works and for predicting its clinical effects.

For levomethadone, its pharmacological activity is primarily attributed to its actions at opioid receptors and, to a lesser extent, N-methyl-D-aspartate (NMDA) receptors. nih.govgenome.jp

In Vitro Findings: Laboratory-based assays have established that levomethadone ((R)-methadone) is a potent µ-opioid receptor (MOR) agonist, exhibiting an affinity for the human MOR that is approximately 10-fold higher than its enantiomer, (S)-methadone. nih.govplos.org Studies using cell membrane preparations expressing the recombinant human MOR have determined the binding affinity (Ki) for racemic methadone to be in the nanomolar range, placing it in a category with other potent opioids. zenodo.org In addition to its primary opioid activity, levomethadone and its metabolites also act as low-potency uncompetitive antagonists at the NMDA receptor, a mechanism investigated through assays like the fluorometric imaging plate reader (FLIPR) Ca2+ assay. acs.org This assay quantifies Ca2+ influx to compare the relative efficacy of compounds in blocking NMDA receptor channels. acs.org

| Compound | pIC50 at GluN1/GluN2A | pIC50 at GluN1/GluN2B |

| (R)-Methadone (Levomethadone) | 4.7 ± 0.1 | 4.8 ± 0.1 |

| (S)-Methadone | 4.7 ± 0.1 | 4.9 ± 0.1 |

| (3S,6R)-Normethadol | 4.9 ± 0.1 | 5.0 ± 0.1 |

| (3R,6R)-Normethadol | 5.0 ± 0.1 | 5.0 ± 0.1 |

| (+)-MK-801 (Reference) | 7.4 ± 0.1 | 7.6 ± 0.1 |

| pIC50 represents the negative log of the half-maximal inhibitory concentration; a higher value indicates greater potency. Data derived from in vitro FLIPR Ca2+ assays evaluating NMDAR antagonism. acs.org |

In Vivo Findings: Preclinical studies in animal models confirm the potent analgesic effects predicted by the in vitro data. nih.gov In mouse models of pain, such as the hot plate test, levomethadone demonstrates significant antinociceptive activity. nih.gov The analgesic efficacy observed in these in vivo models is consistent with its high affinity and agonist activity at the µ-opioid receptor. nih.gov Studies have shown that the analgesic properties of racemic methadone are almost exclusively due to the levomethadone enantiomer. nih.gov For example, in models of cancer pain in mice, methadone administration has been shown to produce analgesia. nih.gov

Q & A

Q. How can researchers quantify Levomethadone hydrochloride in aqueous solutions?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a UV detector set to 210–220 nm. Prepare a standard solution (1 mg/mL) in water or methanol, filter through a 0.45 µm membrane, and inject 20 µL. Optimize the mobile phase (e.g., acetonitrile:phosphate buffer pH 3.0, 60:40 v/v) at 1.0 mL/min. Calculate concentration using peak area ratios against a calibration curve .

Q. What are the critical parameters for validating an analytical method for this compound?

Methodological Answer: Validation should include:

- Specificity : Ensure no interference from excipients or degradation products via forced degradation studies (e.g., heat, light, acid/base exposure).

- Linearity : Test over 80–120% of the target concentration (R² ≥ 0.995).

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Precision : ≤2% RSD for intraday/interday variability.

- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess reproducibility .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 15–25°C. Monitor stability under accelerated conditions (40°C/75% RH for 6 months) and long-term (25°C/60% RH for 24 months) using HPLC to track degradation (e.g., oxidation products). Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound enantiomers?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane:ethanol:diethylamine (80:20:0.1 v/v) to separate enantiomers. Validate enantiomeric purity (>99%) via peak integration.

- Cross-Study Comparison : Compare extraction methods (e.g., plasma protein precipitation vs. solid-phase extraction), dosing regimens, and species-specific metabolism. Replicate conflicting studies under standardized conditions to isolate variables .

Q. What experimental design considerations are critical for in vivo studies on this compound's opioid receptor affinity?

Methodological Answer:

- Dose-Response Curves : Use a minimum of three animal cohorts (n=8–10/group) with escalating doses (e.g., 0.1–10 mg/kg).

- Control Groups : Include a negative control (saline) and a positive control (e.g., methadone).

- Endpoint Assays : Measure receptor binding via radioligand displacement (IC50 values) in brain homogenates. Validate with behavioral assays (e.g., tail-flick test for analgesia) .

Q. How can researchers optimize this compound formulations for controlled-release applications?

Methodological Answer:

- Matrix Design : Test polymer blends (e.g., HPMC K100M and Eudragit RS100) at ratios of 1:1 to 1:3.

- Dissolution Testing : Use USP Apparatus II (paddle, 50 rpm) in 900 mL pH 6.8 phosphate buffer. Target ≥80% release at 12 hours.

- In Vivo Correlation : Compare dissolution profiles with plasma concentration-time curves in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.